4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide
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Overview
Description
4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a tert-butyl group, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which is then linked to a naphthalene moiety. The resulting intermediate is further reacted with a sulfonamide derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a strong base.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N-[3-(1H-imidazol-2-yl)propyl]benzene-1-sulfonamide: Similar structure but lacks the naphthalene moiety.
N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is unique due to the presence of both the naphthalene and tert-butyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
606133-48-6 |
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Molecular Formula |
C24H27N3O2S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C24H27N3O2S/c1-24(2,3)19-10-12-20(13-11-19)30(28,29)25-14-6-9-23-26-21-15-17-7-4-5-8-18(17)16-22(21)27-23/h4-5,7-8,10-13,15-16,25H,6,9,14H2,1-3H3,(H,26,27) |
InChI Key |
CUHRJNVUBFLSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2 |
Origin of Product |
United States |
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